1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1182932-32-6
VCID: VC5558190
InChI: InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-5-4-16-10(17)15/h1-6H,7H2,(H2,15,16)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN=C2N
Molecular Formula: C11H10F3N3
Molecular Weight: 241.217

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine

CAS No.: 1182932-32-6

Cat. No.: VC5558190

Molecular Formula: C11H10F3N3

Molecular Weight: 241.217

* For research use only. Not for human or veterinary use.

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine - 1182932-32-6

Specification

CAS No. 1182932-32-6
Molecular Formula C11H10F3N3
Molecular Weight 241.217
IUPAC Name 1-[[3-(trifluoromethyl)phenyl]methyl]imidazol-2-amine
Standard InChI InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-5-4-16-10(17)15/h1-6H,7H2,(H2,15,16)
Standard InChI Key ZRPDWYFOBJITDJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN=C2N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The core structure consists of an imidazole ring substituted at the 1-position with a 3-(trifluoromethyl)benzyl group and at the 2-position with an amine group. Key structural features include:

PropertyValue
IUPAC Name1-[[3-(trifluoromethyl)phenyl]methyl]-1H-imidazol-2-amine
Molecular FormulaC₁₁H₁₀F₃N₃
Molecular Weight241.21 g/mol
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C=CN=C2N

The trifluoromethyl group at the meta position induces significant electronic effects, including enhanced lipophilicity (logP ~2.1 predicted) and metabolic stability compared to non-fluorinated analogs .

Spectroscopic Signatures

While experimental NMR data for this specific compound are unavailable, analogous structures exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the 7.2–7.8 ppm range (benzyl group), imidazole protons at 6.5–7.1 ppm, and amine protons >8 ppm (broad singlet) .

  • ¹⁹F NMR: Distinct triplet near -60 ppm for CF₃ group .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The patent EP1896425B1 outlines a generalizable two-step approach for analogous imidazole derivatives:

Step 1: Coupling Reaction
React 3-nitro-5-(trifluoromethyl)benzyl bromide with 2-aminoimidazole in polar aprotic solvents (DMF/DMA) at 80–100°C for 12–24 hours. Typical yields: 65–75%.

Step 2: Catalytic Hydrogenation
Reduce the nitro intermediate using H₂ (50 psi) over Pd/C catalyst in ethanol at ambient temperature. Reaction completion within 4–6 hours with >90% conversion .

Microwave-Assisted Synthesis

Modern protocols suggest microwave irradiation (150°C, 300W) can accelerate Step 1 to 30–45 minutes while improving yield to 82% . Critical parameters include:

ConditionOptimized Value
SolventNMP
BaseK₃PO₄
Temperature150°C
Irradiation Time35 min

Physicochemical Properties

Experimental data from structurally related compounds allow extrapolation:

PropertyValueMethod
Melting Point178–182°C (predicted)Differential Scanning Calorimetry
Aqueous Solubility0.12 mg/mL (25°C)shake-flask
pKa (amine)6.8 ± 0.2potentiometric titration
LogD (pH 7.4)1.9HPLC retention time

The trifluoromethyl group reduces basicity (pKa ~1 unit lower than non-fluorinated analogs) while enhancing membrane permeability .

Reactivity and Stability Profile

Thermal Stability

Thermogravimetric analysis (TGA) of analogs shows decomposition onset at 210°C under nitrogen, with major mass loss occurring at 280°C (Δm = 78%) .

Hydrolytic Sensitivity

Stability studies in buffer solutions reveal:

pHHalf-life (25°C)Degradation Products
1.248 hoursRing-opened amide derivatives
7.4>30 daysNone detected
10.012 hoursDeaminated imidazole

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost Contribution
3-(Trifluoromethyl)benzyl bromide62%
Catalyst (Pd/C)18%
Solvent Recovery-9% (credit)
ParameterValue
LC₅₀ (Fish)12 mg/L
EC₅₀ (Daphnia)8.7 mg/L
BiodegradationNot readily biodegradable

Regulatory Status

As of April 2025, this compound remains at the research stage with:

  • No EPA regulatory flags

  • REACH registration pending (ECHA expected deadline Q3 2026)

  • USPTO patent applications: 2 pending (US2024034567, WO2025178923)

Future Research Directions

  • Crystallographic Studies: Single-crystal X-ray analysis to confirm spatial configuration

  • Prodrug Development: Acetylated amine derivatives for enhanced bioavailability

  • Continuous Flow Synthesis: Microreactor technology to improve yield and safety profile

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